molecular formula C52H84O24 B1649401 Deapioplatycodin D CAS No. 78763-58-3

Deapioplatycodin D

Cat. No.: B1649401
CAS No.: 78763-58-3
M. Wt: 1093.2 g/mol
InChI Key: HCKUIVZXCXTBEH-PSRBGVDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Cellular Effects

Deapioplatycodin D has been shown to have significant inhibitory effects on the proliferation of various cell lines, including A549 (non-small cell lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), XF498 (central nerve system), and HCT-15 (colon) in vitro . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The conditions for its enzymatic preparation from Radix Platycodi have been optimized, demonstrating that the reaction temperature, enzyme load, and reaction time significantly affect the yields of this compound .

Metabolic Pathways

This compound is involved in certain metabolic pathways. It was found that this compound and Platycodin D were positively correlated with AACT, HMGR, HMGS, SS, and UGT-1, and negatively correlated with β-AS . This suggests that these enzymes or cofactors interact with this compound, affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deapioplatycodin D can be synthesized through enzymatic hydrolysis of crude platycosides extracted from Radix Platycodi. The process involves the use of glycoside hydrolases, such as snailase, which effectively transform deapio-platycoside E into this compound. The optimal conditions for this enzymatic reaction include a temperature of 43°C, an enzyme load of 15%, and a reaction time of 22 hours .

Industrial Production Methods: Industrial production of this compound can be achieved through mixed fermentation using strains like Pichia kudriavzevii and Bacillus velezensis. This method enhances the yield of this compound by utilizing the fermentation characteristics of these strains to biotransform platycodin .

Chemical Reactions Analysis

Types of Reactions: Deapioplatycodin D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Deapioplatycodin D has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Platycodin A
  • Platycodin C
  • Platycodin D

Properties

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H84O24/c1-21-39(73-42-36(65)31(60)25(57)17-69-42)35(64)38(67)43(71-21)74-40-32(61)26(58)18-70-45(40)76-46(68)52-12-11-47(2,3)13-23(52)22-7-8-28-48(4)14-24(56)41(75-44-37(66)34(63)33(62)27(16-53)72-44)51(19-54,20-55)29(48)9-10-49(28,5)50(22,6)15-30(52)59/h7,21,23-45,53-67H,8-20H2,1-6H3/t21-,23-,24-,25+,26-,27+,28+,29+,30+,31-,32-,33+,34-,35-,36+,37+,38+,39-,40+,41-,42-,43-,44-,45-,48+,49+,50+,52+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKUIVZXCXTBEH-PSRBGVDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H84O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316009
Record name Deapioplatycodin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1093.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78763-58-3
Record name Deapioplatycodin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78763-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deapioplatycodin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What are the known biological activities of deapioplatycodin D?

A1: this compound, a triterpenoid saponin found in Platycodon grandiflorum, has demonstrated promising antiviral activity against the hepatitis C virus (HCV) []. It inhibits the NS5B RNA-dependent RNA polymerase, a key enzyme for HCV replication []. This compound also exhibits neuroprotective effects against glutamate-induced toxicity in rat cortical cells [].

Q2: How does the drying process of Platycodon grandiflorum affect this compound content?

A2: Interestingly, the content of this compound in Platycodon grandiflorum roots increases with longer storage periods, regardless of the storage temperature []. This contrasts with platycodin D3 and polygalacin D, which tend to decrease during storage []. Additionally, daylight and hot-air drying methods have been found to be more effective than freeze-drying in preserving this compound content [, ]. Specifically, hot-air drying at 65°C resulted in higher this compound levels compared to 45°C or 85°C [].

Q3: Is there a relationship between the sugar content and this compound levels in dried Platycodon grandiflorum?

A3: Yes, a strong negative correlation has been observed between glucose content and this compound levels in dried Platycodon grandiflorum roots [, ]. This suggests that high glucose levels during the drying process may negatively impact this compound accumulation.

Q4: Have any new analogs or derivatives of this compound been discovered?

A5: Yes, a novel oleanane-type triterpenoid saponin closely related to this compound, named platycoside N, has been isolated from the roots of Platycodon grandiflorum []. This finding suggests the presence of other potentially bioactive saponins in this plant.

Q5: Are there any ongoing studies focusing on this compound's therapeutic potential?

A6: Current research is investigating the potential mechanism of this compound against pulmonary fibrosis using bioinformatics and experimental verification []. Additionally, studies are exploring the optimization of this compound production using non-saccharomyces yeast isolated from Nuruk [].

Q6: How does this compound compare to other saponins in Platycodon grandiflorum in terms of bioactivity?

A7: While this compound shows promising antiviral and neuroprotective activities, other saponins like platycodin D have also been found to inhibit HCV replication and exhibit cytotoxic effects against various human tumor cell lines [, ]. Comparing the efficacy and mechanisms of action between these saponins requires further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.